molecular formula C9H8F3N5O B13054958 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13054958
M. Wt: 259.19 g/mol
InChI Key: WLZMVXIXHZHMFI-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a trifluoromethyl group at position 3 and a 6-methoxypyridin-3-yl group at position 1. The methoxy group on the pyridine ring enhances solubility and influences electronic properties, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research .

Synthetic routes for analogous triazole derivatives often involve cyclocondensation reactions, hydrazonoyl halide intermediates, or multicomponent approaches. For example, 3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) is synthesized via reactions of amino guanidine bicarbonate with trifluoroacetic acid . The target compound likely requires additional steps to introduce the 6-methoxypyridin-3-yl substituent, as seen in naphthalene-substituted triazole syntheses .

Properties

Molecular Formula

C9H8F3N5O

Molecular Weight

259.19 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8F3N5O/c1-18-6-3-2-5(4-14-6)17-8(13)15-7(16-17)9(10,11)12/h2-4H,1H3,(H2,13,15,16)

InChI Key

WLZMVXIXHZHMFI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C(=NC(=N2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Trifluoromethyl-Containing Triazoles
  • Its synthesis is simpler but less tailored for targeted binding applications .
  • 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine : Features a chloro-trifluoromethylpyridine substituent and a difluoromethyl group. The chlorine atom increases electronegativity, while difluoromethyl may enhance steric hindrance, affecting receptor interactions .
Pyridine-Substituted Triazoles
  • 5-(6-Methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine: Substitutes a methylpyridin-2-yl group for the methoxypyridin-3-yl group.
  • 3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-amine : Replaces the pyridine ring with a fluorophenyl group. Fluorine’s electron-withdrawing effect increases stability but may reduce nucleophilic reactivity at the triazole core .

Physicochemical and Functional Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties
Target Compound C₁₀H₉F₃N₆O 6-Methoxypyridin-3-yl, CF₃ 310.22 g/mol High solubility (methoxy), metabolic stability (CF₃)
TFAT C₃H₃F₃N₄ CF₃ 176.08 g/mol Polar, simple structure
3-(Naphthalen-1-yl)-1-phenyltriazol-5-amine C₁₇H₁₃N₅ Naphthalen-1-yl, phenyl 287.32 g/mol Hydrophobic (aromatic), lower solubility
3-((3-Chloro-5-CF₃-pyridinyl)-1H-triazol-5-amine C₉H₅ClF₅N₅ Cl, CF₃, pyridinyl 313.62 g/mol Electronegative (Cl), steric hindrance
Key Observations :
  • Solubility : The methoxy group in the target compound improves aqueous solubility compared to methyl or chloro analogs .
  • Electronic Effects : Trifluoromethyl groups stabilize the triazole core via electron-withdrawing effects, while methoxy groups donate electrons through resonance .
  • Steric Effects : Bulky substituents like naphthalenyl () reduce reactivity in sterically sensitive applications, whereas smaller groups (e.g., methylpyridinyl) balance activity and accessibility .

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